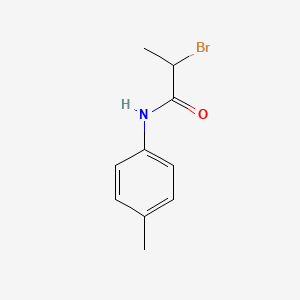

2-bromo-N-(4-methylphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-5-9(6-4-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDLHQHUDYMDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390948 | |

| Record name | 2-bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58532-75-5 | |

| Record name | 2-bromo-N-(4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-methylphenyl)-2-bromopropanamide

The construction of the 2-bromo-N-(4-methylphenyl)propanamide framework is primarily achieved through well-established amidation and bromination techniques. These methods offer reliable and efficient routes to this and other N-aryl-α-haloamides.

Amidation Reactions and Related Acylations

The most classical and widely employed method for the synthesis of α-halo amides is the acylation of an amine with an α-haloacyl halide. nih.gov In the context of this compound, this involves the reaction of p-toluidine (B81030) (4-methylaniline) with 2-bromopropanoyl chloride. This reaction is a form of nucleophilic acyl substitution, where the nitrogen atom of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternative coupling reagents can also be employed to facilitate the amide bond formation between p-toluidine and 2-bromopropanoic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used, although this may introduce challenges in purification to remove the dicyclohexylurea byproduct.

A summary of typical conditions for the amidation reaction is presented in the table below.

| Acylating Agent | Amine | Base | Solvent | Typical Conditions |

| 2-Bromopropanoyl chloride | p-Toluidine | Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | 0 °C to room temperature |

| 2-Bromopropanoyl bromide | p-Toluidine | Pyridine | Chloroform | 0 °C to room temperature |

| 2-Bromopropanoic acid | p-Toluidine | DCC | Dichloromethane (DCM) | Room temperature |

Regioselective Bromination Techniques

An alternative synthetic strategy involves the regioselective bromination of the pre-formed N-(4-methylphenyl)propanamide. This approach requires a method that selectively introduces a bromine atom at the α-position of the propanamide side chain without affecting the aromatic ring. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids, and its principles can be adapted for amides under certain conditions. However, the more direct and common approach is the amidation route starting from a 2-bromopropanoyl precursor due to potential side reactions and challenges in controlling regioselectivity on the amide substrate.

Stereoselective Synthesis Approaches

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically enriched or pure α-halo amides is of significant interest as these compounds are valuable precursors for chiral molecules.

Stereoselective synthesis can be achieved by employing chiral starting materials. For instance, the use of enantiomerically pure 2-bromopropanoic acid or its corresponding acyl halide in the amidation reaction with p-toluidine will yield the corresponding enantiomer of this compound.

Furthermore, kinetic resolution of a racemic mixture of the final compound or its precursors can be employed. This often involves the use of chiral catalysts or enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Research into the stereospecific replacement of the bromine atom has also been conducted, where the stereochemistry of the starting α-bromoamide dictates the stereochemistry of the product. For example, reactions with certain nucleophiles in the presence of silver(I) salts can proceed with inversion of configuration, while the use of silver(I) oxide can lead to retention of configuration, suggesting the formation of an intermediate aziridinone (B14675917). nih.gov

Advanced Synthetic Technologies and Process Optimization (e.g., Continuous Flow Synthesis)

Modern synthetic chemistry is increasingly focused on developing more efficient, safer, and scalable processes. Continuous flow synthesis has emerged as a powerful technology in this regard. The synthesis of α-haloamides, including this compound, is amenable to adaptation in continuous flow systems.

For the amidation step, a flow reactor can be designed where streams of p-toluidine and 2-bromopropanoyl chloride are continuously mixed, often with a base in a third stream. The rapid mixing and superior heat transfer in microreactors can lead to higher yields, improved safety by minimizing the accumulation of reactive intermediates, and easier scalability. nih.gov Similarly, subsequent nucleophilic substitution reactions can be performed in a continuous flow setup, allowing for a telescoped synthesis where the crude product from one step is directly used as the input for the next.

Chemical Reactivity and Mechanistic Investigations

The primary site of reactivity in this compound is the electrophilic carbon atom bonded to the bromine. This makes the compound an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the α-Bromo Center

The bromine atom at the α-position is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of α-haloamides.

Common nucleophiles that can be employed in reactions with this compound include:

Amines (primary and secondary): These reactions lead to the formation of α-amino amides, which are important structural motifs in peptides and pharmaceutically active compounds. nih.gov

Alcohols and Alkoxides: These nucleophiles yield α-alkoxy amides.

Thiols and Thiolates: Reaction with these sulfur-based nucleophiles provides α-thio amides.

Carboxylates: This results in the formation of α-acyloxy amides.

Azide ion: This reaction produces α-azido amides, which can be further transformed, for example, by reduction to α-amino amides.

The mechanism of these nucleophilic substitution reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions (solvent, temperature), the nature of the nucleophile, and the steric hindrance around the electrophilic carbon. For a secondary bromide like in this compound, both mechanisms are possible. The S(_N)2 mechanism, involving a backside attack by the nucleophile, results in an inversion of stereochemistry at the α-carbon. The S(_N)1 mechanism, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products if a single enantiomer of the starting material is used.

The table below provides a generalized overview of the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H / Nu⁻) | Product Structure | Product Class |

| R-NH₂ (Primary Amine) | α-Amino amide | |

| R₂NH (Secondary Amine) | α-Amino amide | |

| R-OH (Alcohol) / R-O⁻ (Alkoxide) | α-Alkoxy amide | |

| R-SH (Thiol) / R-S⁻ (Thiolate) | α-Thio amide | |

| N₃⁻ (Azide) | α-Azido amide |

Transformations Involving the Amide Functionality

The amide functional group in this compound is a robust functional group, yet it can undergo several key transformations, primarily hydrolysis and reduction, to yield different classes of compounds.

Amide Hydrolysis

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond, resulting in a carboxylic acid and an amine. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.org

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the amide undergoes hydrolysis. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion yield the corresponding carboxylic acid and the protonated amine. For this compound, this reaction would yield 2-bromopropanoic acid and 4-methylaniline (as its ammonium (B1175870) salt). libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) and heat, the amide is cleaved via nucleophilic acyl substitution. The hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent or upon workup to give the free amine. This process would convert this compound into sodium 2-bromopropanoate (B1255678) and 4-methylaniline. libretexts.org The rate of alkaline hydrolysis is influenced by both steric and electronic factors within the amide structure. researchgate.net

Table 1: General Conditions for Amide Hydrolysis (Based on Analogous Amides)

| Reaction | Reagents | Typical Conditions | Products |

|---|---|---|---|

| Acid Hydrolysis | H2O, H+ (e.g., aq. HCl) | Reflux | 2-Bromopropanoic Acid + 4-Methylammonium Salt |

| Base Hydrolysis | aq. NaOH or KOH | Reflux | 2-Bromopropanoate Salt + 4-Methylaniline |

Amide Reduction

The reduction of amides is a fundamental transformation that converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding an amine. This reaction requires a powerful reducing agent, as amides are relatively unreactive carboxylic acid derivatives.

Reduction with Lithium Aluminum Hydride (LiAlH₄): The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.ca The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate forms a complex with the aluminum species. Unlike the reduction of other carbonyl compounds, the oxygen atom is eliminated as a metal alkoxide, forming a transient iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to furnish the final amine product. ucalgary.ca For this compound, this reaction would yield the secondary amine, N-(2-bromopropyl)(4-methyl)aniline.

Table 2: General Conditions for Amide Reduction (Based on Analogous Amides)

| Reaction | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Amide Reduction | 1. LiAlH4 in THF/ether 2. H2O workup | Reflux, followed by workup | N-(2-bromopropyl)(4-methyl)aniline |

Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The reactivity of the p-tolyl (4-methylphenyl) ring in this compound toward substitution reactions is governed by the electronic properties of its substituents.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring of the molecule is activated towards electrophilic attack due to the presence of two electron-donating groups: the methyl group (-CH₃) and the amide functionality (-NHCOR). Both are ortho-, para-directing substituents.

Directing Effects: The amide group is a powerful activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring via resonance. The methyl group is a less powerful, but still activating, ortho-, para-director through hyperconjugation and inductive effects. Since the two groups are para to each other, their directing effects are synergistic, strongly activating the positions ortho to the amide group (and meta to the methyl group). Therefore, incoming electrophiles are expected to substitute predominantly at the positions ortho to the amide nitrogen.

Nitration: Aromatic nitration typically involves the use of a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.comnih.gov For N-aryl amides like acetanilide, nitration occurs on the free base, and substitution happens primarily at the para position unless it is blocked, in which case ortho-nitration occurs. rsc.orgjcbsc.org Given that the para position in this compound is occupied by the methyl group, nitration would be expected to occur at one of the ortho positions relative to the amide group, yielding 2-bromo-N-(2-nitro-4-methylphenyl)propanamide.

Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst like FeBr₃) would also be directed to the positions ortho to the amide group. Traditional electrophilic halogenation of N-aryl amides often yields a mixture of ortho and para isomers. rsc.orgresearchgate.net Since the para position is blocked, regioselective ortho-halogenation is anticipated.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions. wikipedia.org However, Friedel-Crafts acylation is often problematic with N-aryl amides because the nitrogen lone pair can coordinate with the Lewis acid catalyst, deactivating the ring. nih.gov While there are exceptions, this potential for complexation can limit the utility of this reaction for this specific substrate. sigmaaldrich.comorganic-chemistry.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Predicted Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | 2-bromo-N-(2-nitro-4-methylphenyl)propanamide |

| Bromination | Br2, FeBr3 | 2-bromo-N-(2-bromo-4-methylphenyl)propanamide |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is fundamentally different from EAS and generally requires the aromatic ring to be electron-deficient. organicchemistryguide.com

Substrate Reactivity: The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -COR) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. The phenyl ring in this compound contains electron-donating groups (the amide nitrogen and the methyl group), making the ring electron-rich. Consequently, the substrate is deactivated toward nucleophilic attack, and standard SₙAr reactions are not expected to be favorable under typical conditions. chemistrysteps.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

For a related compound, 2-bromo-N-(2-methylphenyl)propanamide, spectral data is available. nih.gov The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 4-methylphenyl group, the methine proton adjacent to the bromine atom, the methyl protons of the propanamide backbone, and the methyl protons of the tolyl group. The aromatic protons would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH-Br) would be a quartet due to coupling with the adjacent methyl protons, and the methyl protons of the ethyl group would appear as a doublet. The singlet for the methyl group on the phenyl ring would also be present.

The ¹³C NMR spectrum is expected to show distinct resonances for each carbon atom in the molecule. Based on general chemical shift ranges, the carbonyl carbon (C=O) would be the most downfield signal. libretexts.orgwisc.edudocbrown.info The aromatic carbons would appear in the typical aromatic region, with variations in their chemical shifts due to the effects of the amide and methyl substituents. The carbon bearing the bromine atom (C-Br) would be found further upfield, followed by the methyl carbons.

A representative table of predicted ¹H and ¹³C NMR chemical shifts for 2-bromo-N-(4-methylphenyl)propanamide is presented below, based on established ranges for similar functional groups.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | d, d |

| NH | 7.5 - 8.5 | s |

| CH-Br | 4.5 - 5.0 | q |

| Phenyl-CH₃ | 2.2 - 2.4 | s |

| CH-CH₃ | 1.8 - 2.0 | d |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic C | 115 - 140 |

| C-Br | 40 - 50 |

| Phenyl-CH₃ | 20 - 25 |

| CH-CH₃ | 15 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The exact mass of this compound can be calculated, and its fragmentation in the mass spectrometer can be predicted.

Due to the presence of bromine, the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info

The fragmentation of the molecular ion would likely proceed through several key pathways. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the ethyl group or the bromine atom. Cleavage of the amide bond is another common fragmentation pathway for such molecules. docbrown.infolibretexts.org

Predicted Key Fragment Ions

| m/z | Fragment Structure |

| M+, M+2 | [C₁₀H₁₂BrNO]⁺ |

| M-Br | [C₁₀H₁₂NO]⁺ |

| M-C₂H₄Br | [C₈H₈NO]⁺ |

| [C₇H₇NHCO]⁺ | |

| [CH₃C₆H₄NH₂]⁺ | |

| [CH₃CHBr]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. bohrium.com While specific IR and Raman spectra for this compound are not detailed in the provided search results, the characteristic vibrational frequencies can be anticipated based on its molecular structure. nih.gov

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the amide group, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3300 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations would likely give rise to strong signals in the Raman spectrum. The C=O and C-Br stretching vibrations would also be Raman active.

Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3250 - 3350 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1650 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1510 - 1570 | IR |

| C-N Stretch | 1200 - 1300 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported, the crystal structures of the closely related compounds 2-bromo-2-methyl-N-p-tolylpropanamide nih.govnih.govstrath.ac.uk and 2-chloro-N-(p-tolyl)propanamide researchgate.netnih.gov offer significant insights into the likely solid-state conformation and intermolecular interactions.

Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding)

Based on the analysis of the related chloro-analogue, 2-chloro-N-(p-tolyl)propanamide, it is highly probable that the crystal structure of this compound is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.netnih.gov These interactions would link the molecules into chains or other supramolecular motifs. In the chloro-analogue, these hydrogen bonds form chains along the a-axis. researchgate.netnih.gov

Hydrogen Bond Geometry in a Related Structure (2-bromo-2-methyl-N-p-tolylpropanamide) nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | - | - | - | - |

| C-H···O | - | - | - | - |

Note: Specific geometric parameters are not provided in the abstract, but the presence of these bonds is confirmed.

Conformational Analysis in Crystalline States

The conformation of the molecule in the solid state is influenced by the steric and electronic effects of its constituent groups, as well as the intermolecular forces in the crystal. In the related compound 2-bromo-2-methyl-N-p-tolylpropanamide, there is a significant twist between the mean plane of the amide group and the benzene ring, with a C(=O)—N—C—C torsion angle of -31.2(5)°. nih.govnih.gov A similar non-planar conformation is expected for this compound.

For 2-chloro-N-(p-tolyl)propanamide, the aryl ring is twisted with respect to the amide backbone plane, with a C1—C7—N8—C9 torsion angle of 45.3(2)° in one crystalline form and 45.6(2)° in another. nih.gov This indicates that the molecule is not planar and that the degree of twist can be influenced by the crystalline environment.

Key Torsion Angles in Related Structures

| Compound | Torsion Angle | Value (°) |

| 2-bromo-2-methyl-N-p-tolylpropanamide | C(=O)—N—C—C | -31.2(5) nih.govnih.gov |

| 2-chloro-N-(p-tolyl)propanamide | C1—C7—N8—C9 | 45.3(2) / 45.6(2) nih.gov |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the molecular structure, reactivity, and spectroscopic properties of chemical compounds from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently employed to provide a detailed understanding of the electronic structure and behavior of molecules.

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms in a molecule that corresponds to the minimum energy. For 2-bromo-N-(4-methylphenyl)propanamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. The electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical properties.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, providing a detailed interpretation of the experimental spectra.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

No specific data is available for this compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red-colored regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. The MEP surface is a valuable tool for predicting the reactive sites of a molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex wave function of a molecule into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the strength of intra- and intermolecular interactions, such as hyperconjugation and hydrogen bonding, by examining the delocalization of electron density between filled donor NBOs and empty acceptor NBOs.

Advanced electron density analysis methods provide deeper insights into the nature of chemical bonding. The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of another electron with the same spin. It provides a clear picture of electron localization in chemical bonds, lone pairs, and atomic cores. Bonding Evolution Theory (BET) is a more dynamic approach that analyzes the changes in the topology of the ELF along a reaction pathway, providing a detailed description of the bond formation and breaking processes during a chemical reaction.

Conceptual Density Functional Theory (CDFT) Descriptors for Reactivity Prediction

Conceptual Density Functional Theory (CDFT) is a branch of quantum chemistry that defines and calculates chemical concepts derived from the electron density of a system. These descriptors are instrumental in predicting the reactivity of a molecule. For this compound, various CDFT descriptors can be calculated to understand its electrophilic and nucleophilic nature, as well as the reactivity of specific atomic sites.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons (nucleophilicity).

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger hardness value indicates lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. This is particularly useful for predicting the behavior of the molecule in reactions involving electrophilic attack.

Local reactivity descriptors, such as the Fukui function (f(r)) , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate the carbonyl carbon as a primary site for nucleophilic attack and the bromine atom as a potential leaving group. The nitrogen atom and the aromatic ring also represent sites of interest for different types of reactions.

A hypothetical table of calculated CDFT descriptors for this compound is presented below. These values would typically be obtained from quantum chemical calculations using appropriate levels of theory and basis sets.

| Descriptor | Symbol | Hypothetical Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 | Related to the ionization potential and nucleophilicity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Related to the electron affinity and electrophilicity. |

| HOMO-LUMO Gap | ΔE | 7.3 | Indicator of chemical reactivity and stability. |

| Chemical Potential | μ | -4.85 | Tendency to donate or accept electrons. |

| Chemical Hardness | η | 3.65 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index | ω | 3.23 | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including the C-N amide bond and the bonds connecting the propanamide moiety to the phenyl ring and the bromine atom.

The rotation around the C-N amide bond is generally restricted due to its partial double bond character, leading to the possibility of cis and trans conformers. Furthermore, the orientation of the tolyl group relative to the amide plane and the rotational freedom of the brominated ethyl group contribute to a complex potential energy surface with multiple local minima.

MD simulations can provide insights into:

The relative populations of different conformers at a given temperature.

The dynamics of conformational transitions.

The role of intramolecular interactions, such as hydrogen bonding or steric hindrance, in stabilizing certain conformations. For instance, a computational study on a similar N-alkoxyamide system highlighted the importance of CH-π interactions involving a tolyl group in dictating stereoselectivity, a factor that could also be relevant for this compound nih.govresearchgate.netelsevierpure.com.

The influence of the solvent environment on the conformational preferences.

The results from MD simulations can be used to generate Ramachandran-like plots for key dihedral angles, illustrating the accessible conformational space.

Computational Studies on Reaction Mechanisms and Pathways

Computational studies, primarily using Density Functional Theory (DFT), are essential for elucidating the detailed mechanisms of chemical reactions. For this compound, several reaction pathways could be investigated computationally.

A key reaction would be the nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. Computational studies can map the potential energy surface for such a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For example, the reaction with a nucleophile (Nu-) could proceed via an SN2 mechanism:

Nu- + CH3CH(Br)CONH(C6H4CH3) → [Nu---CH(CH3)CONH(C6H4CH3)---Br]‡ → NuCH(CH3)CONH(C6H4CH3) + Br-

Computational modeling of this process would involve:

Locating the transition state structure ([‡]).

Calculating the activation barrier, which is the energy difference between the transition state and the reactants.

Investigating the influence of the N-(4-methylphenyl) group on the reaction rate and stereochemistry.

Exploring the possibility of competing elimination reactions.

A study on the related compound 2-chloro-N-(4-methylphenyl)propanamide has been reported in the context of continuous flow synthesis, indicating the relevance of this class of compounds as synthetic intermediates researchgate.net. Computational investigations into the reaction mechanisms of these intermediates can aid in optimizing reaction conditions and understanding selectivity.

Design and Synthesis of N 4 Methylphenyl 2 Bromopropanamide Analogues

Structural Modification Strategies on the Phenyl Ring

A common strategy for the synthesis of N-aryl amides involves the coupling of an acid halide with a substituted aniline (B41778). In the case of 2-bromo-N-(4-methylphenyl)propanamide, this is typically achieved by reacting 2-bromopropanoyl bromide or chloride with 4-methylaniline (p-toluidine) in the presence of a base to neutralize the hydrogen halide byproduct. This foundational reaction provides a straightforward route to the parent compound and can be readily adapted to synthesize a wide array of analogues by utilizing commercially available or synthetically prepared substituted p-toluidines.

Further diversification of the phenyl ring can be achieved through late-stage functionalization of the N-(4-methylphenyl) moiety. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents at positions ortho to the amide group. However, the amide functionality is an ortho-, para-director, and since the para position is occupied by the methyl group, substitution is directed to the positions ortho to the amide nitrogen. The steric hindrance from the amide group can influence the regioselectivity of these reactions.

Modern cross-coupling reactions offer a powerful toolkit for the synthesis of more complex analogues. For example, a bromo-substituted N-(4-methylphenyl)propanamide precursor could undergo Suzuki, Heck, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively. Similarly, Buchwald-Hartwig amination could be used to introduce substituted amino groups.

The following table summarizes a representative set of analogues with modifications on the phenyl ring and the general synthetic approach.

| Analogue Name | Phenyl Ring Substituent(s) | General Synthetic Approach |

| 2-bromo-N-(4-methyl-2-nitrophenyl)propanamide | 2-Nitro | Acylation of 4-methyl-2-nitroaniline |

| 2-bromo-N-(2-chloro-4-methylphenyl)propanamide | 2-Chloro | Acylation of 2-chloro-4-methylaniline |

| 2-bromo-N-(2,6-dichloro-4-methylphenyl)propanamide | 2,6-Dichloro | Acylation of 2,6-dichloro-4-methylaniline |

| 2-bromo-N-(4-methyl-3-(trifluoromethyl)phenyl)propanamide | 3-Trifluoromethyl | Acylation of 4-methyl-3-(trifluoromethyl)aniline |

| 2-bromo-N-(4-(methoxymethyl)phenyl)propanamide | 4-Methoxymethyl | Acylation of 4-(methoxymethyl)aniline |

Variations on the Propanamide Aliphatic Chain

Modification of the 2-bromopropanamide aliphatic chain offers another avenue for tuning the molecule's properties. These modifications can include altering the length of the alkyl chain, introducing different substituents at the alpha-position, or incorporating cyclic moieties.

The synthesis of analogues with variations at the alpha-position typically starts with a modified carboxylic acid. For example, to replace the bromine atom with other halogens, the corresponding 2-halo-propanoyl halide would be used in the acylation of p-toluidine (B81030). The introduction of alkyl groups at the alpha-position can be achieved by using a 2-bromo-2-alkylpropanoyl halide.

A study on 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists provides insight into the effects of modifying the propanamide portion of the molecule. nih.gov In this related series, the introduction of two methyl groups at the alpha-position of the propanamide, creating a dimethylpropylamide, was investigated. nih.gov This modification can impact the conformational flexibility of the molecule and its interactions with biological targets. nih.gov Similarly, incorporating a cyclopropyl group at the alpha-position has been explored to introduce conformational constraints. nih.gov

These modifications can be achieved by synthesizing the corresponding 2-bromo-2-substituted-propanoic acid, converting it to the acid chloride, and then reacting it with p-toluidine.

Below is a table of representative analogues with variations on the propanamide aliphatic chain.

| Analogue Name | Aliphatic Chain Modification | General Synthetic Approach |

| 2-chloro-N-(4-methylphenyl)propanamide | α-Chloro | Acylation with 2-chloropropanoyl chloride |

| 2-bromo-N-(4-methylphenyl)butanamide | Extended alkyl chain | Acylation with 2-bromobutanoyl bromide |

| 2-bromo-2-methyl-N-(4-methylphenyl)propanamide | α-Methyl | Acylation with 2-bromo-2-methylpropanoyl bromide |

| 1-bromo-N-(4-methylphenyl)cyclopropanecarboxamide | Cyclopropyl backbone | Acylation with 1-bromocyclopropanecarbonyl chloride |

Substitutions and Derivatizations at the Amide Nitrogen

The amide nitrogen of this compound provides a further point for derivatization, allowing for the synthesis of N-alkyl and N-aryl analogues. These modifications can significantly alter the steric and electronic environment around the amide bond.

N-alkylation of amides can be achieved under various conditions. A common method involves the deprotonation of the amide N-H with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. mdpi.com Alternatively, catalytic methods for N-alkylation of amides with alcohols have been developed, offering a more atom-economical approach. rsc.org Microwave-assisted N-alkylation under solvent-free phase-transfer catalytic conditions has also been reported as a rapid and efficient method. mdpi.com

For N-arylation, modern cross-coupling reactions are the methods of choice. Nickel-catalyzed N-arylation of primary amides with (hetero)aryl halides has been reported as an effective method. nih.gov Photoredox/nickel dual catalysis has also emerged as a powerful tool for amide arylation under mild conditions. digitellinc.com

These synthetic strategies allow for the introduction of a wide variety of alkyl and aryl substituents at the amide nitrogen, leading to a diverse library of tertiary amide analogues.

The following table presents examples of N-substituted analogues and the general synthetic approaches.

| Analogue Name | N-Substituent | General Synthetic Approach |

| 2-bromo-N-methyl-N-(4-methylphenyl)propanamide | Methyl | N-alkylation with methyl iodide |

| 2-bromo-N-benzyl-N-(4-methylphenyl)propanamide | Benzyl | N-alkylation with benzyl bromide |

| 2-bromo-N-phenyl-N-(4-methylphenyl)propanamide | Phenyl | Nickel-catalyzed N-arylation with bromobenzene |

| 2-bromo-N-(4-chlorophenyl)-N-(4-methylphenyl)propanamide | 4-Chlorophenyl | Nickel-catalyzed N-arylation with 1-bromo-4-chlorobenzene |

Structure-Reactivity Relationships of Derivatives

The structural modifications described in the preceding sections have a profound impact on the chemical reactivity of the resulting analogues. Understanding these structure-reactivity relationships is crucial for the rational design of new derivatives with desired properties.

Phenyl Ring Modifications: The electronic nature of the substituents on the phenyl ring directly influences the nucleophilicity of the amide nitrogen and the reactivity of the aromatic ring itself. Electron-withdrawing groups (e.g., -NO2, -CF3) decrease the electron density on the nitrogen, potentially making the amide N-H more acidic and influencing its reactivity in deprotonation-alkylation sequences. Conversely, electron-donating groups (e.g., -OCH3) increase the electron density on the nitrogen. The position of the substituents also plays a critical role due to steric effects, which can hinder the approach of reagents to the amide functionality or the adjacent positions on the phenyl ring.

Propanamide Chain Variations: Modifications to the aliphatic chain, particularly at the alpha-position, significantly affect the reactivity of the bromine atom. The introduction of an additional alkyl group at the alpha-position, as in 2-bromo-2-methyl-N-(4-methylphenyl)propanamide, can influence the rate of nucleophilic substitution at the alpha-carbon. Steric hindrance around the bromine atom can decrease the rate of SN2 reactions. The nature of the halogen itself (e.g., chlorine vs. bromine) also dictates its leaving group ability, with bromide being a better leaving group than chloride.

N-Amide Substitutions: The introduction of a substituent on the amide nitrogen to form a tertiary amide removes the possibility of reactions involving the N-H proton. This fundamentally alters the reactivity profile of the molecule. For instance, tertiary amides cannot act as hydrogen bond donors. The steric bulk of the N-substituent can also influence the rotational barrier around the C-N amide bond, which can have implications for the molecule's conformation and its interaction with other molecules.

Biological Activity and Mechanistic Investigations

In Vitro Biological Screening Methodologies

In vitro biological screening is the initial step in identifying the potential biological effects of a compound. These assays are performed in a controlled environment, such as a test tube or petri dish, outside of a living organism. Common methodologies include cytotoxicity assays, antimicrobial and antifungal susceptibility tests, and enzyme inhibition assays. mdpi.com For 2-bromo-N-(4-methylphenyl)propanamide, these screening methods would be essential to determine its general bioactivity.

Standard techniques for antimicrobial screening include the disk diffusion agar (B569324) method and the broth microdilution method to determine the minimum inhibitory concentration (MIC). nih.gov Antifungal activity is often assessed using similar microdilution techniques against various fungal strains. researchgate.netmdpi.com For instance, in studies of related amide compounds, the broth microdilution technique was used to establish the Minimum Inhibitory and Minimum Fungicidal Concentrations (MIC/MFC). researchgate.net

At present, specific data from in vitro biological screenings of this compound are not extensively reported in publicly available scientific literature.

Identification of Molecular Targets and Biological Pathways

Once a biological activity is observed, the next step is to identify the specific molecular targets and biological pathways through which the compound exerts its effects. This can involve a range of techniques, from affinity chromatography to genetic and proteomic approaches. The goal is to pinpoint the enzymes, receptors, or other biomolecules that the compound interacts with, and to understand how this interaction affects cellular signaling or metabolic processes.

For many bioactive compounds, the identification of molecular targets is a complex process that may involve comparing the cellular response to the compound with the effects of known drugs or using computational predictions to suggest potential binding partners.

There is currently a lack of specific studies in the scientific literature that identify the molecular targets and biological pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By synthesizing and testing a series of structurally related analogs, researchers can identify the key chemical features, or pharmacophores, that are essential for the compound's efficacy. These studies can reveal which parts of the molecule are responsible for its biological effects and can guide the design of more potent and selective compounds. mdpi.com

SAR studies typically involve modifying different parts of the lead compound, such as adding, removing, or altering functional groups, and then evaluating the impact of these changes on its biological activity. For this compound, SAR studies would involve synthesizing derivatives with modifications to the propanamide side chain, the methylphenyl ring, or the bromine atom to assess how these changes affect its biological efficacy.

Detailed SAR studies for this compound have not been published in the available scientific literature.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. rjb.ro In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. mdpi.com This analysis provides insights into the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. mdpi.com

The process involves creating a three-dimensional model of the ligand and the protein and then using a scoring function to estimate the binding affinity for different binding poses. The results of molecular docking can help to rationalize the observed biological activity and guide the design of new compounds with improved binding affinity.

Specific molecular docking and ligand-protein interaction analyses for this compound with any particular protein target are not currently available in the scientific literature.

Investigations into Enzyme Inhibition Mechanisms

If a compound is found to inhibit a particular enzyme, further studies are conducted to determine the mechanism of this inhibition. Enzyme inhibition can be reversible or irreversible, and reversible inhibitors can be competitive, non-competitive, or uncompetitive. Understanding the inhibition mechanism provides valuable information about how the compound interacts with the enzyme and can aid in the development of more effective inhibitors.

Kinetic studies are the primary method for investigating enzyme inhibition mechanisms. These experiments involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data from these studies can be used to determine the type of inhibition and the inhibition constant (Ki).

There are no specific studies on the enzyme inhibition mechanisms of this compound reported in the scientific literature.

Antimicrobial and Antifungal Activity Studies

Amides are a class of compounds that have been shown to possess antimicrobial properties against both fungi and bacteria. researchgate.netnanobioletters.com Studies on related bromo-amide compounds have demonstrated their potential as antimicrobial and antifungal agents. nih.govresearchgate.net For example, 2-bromo-N-phenylacetamide has been shown to exhibit a fungicidal effect against fluconazole-resistant Candida species. researchgate.net Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested for their activity against various fungi and have shown activity against Gram-positive bacteria. nih.gov

The antimicrobial and antifungal activity of this compound would likely be evaluated using standard methods such as determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically relevant bacteria and fungi. nih.govresearchgate.net

While related compounds have shown promise, specific data on the antimicrobial and antifungal activity of this compound is not available in the current body of scientific literature.

Advanced Research Applications

Role as a Synthetic Precursor and Building Block in Organic Chemistry

In the realm of organic synthesis, 2-bromo-N-(4-methylphenyl)propanamide serves as a versatile precursor and building block for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of a bromine atom at the alpha-position to the carbonyl group provides a reactive site for various nucleophilic substitution and cyclization reactions.

The general reactivity of α-haloamides is well-established, where they can undergo reactions with a variety of nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is crucial for the synthesis of diverse molecular frameworks. For instance, the intramolecular cyclization of N-arylpropynamides and N-allylbenzamides has been demonstrated to yield heterocyclic systems such as quinolinones and oxazoles, respectively. While not the exact starting material, these transformations establish a strong precedent for the potential of this compound to undergo similar cyclization strategies.

One significant application of related 2-bromo-2-methylpropanamides is their reaction with lactams in the presence of a base to afford spiro-oxazolidinones. This reaction proceeds through the formation of an aziridinone (B14675917) intermediate, followed by a nucleophilic attack. This suggests that this compound could be a key starting material for the synthesis of novel spirocyclic and other heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. The general synthetic utility of propanamide derivatives as intermediates is widely recognized in the production of pharmaceuticals and agrochemicals.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant/Condition | Potential Product Class | Significance of Product |

| Intramolecular nucleophile | Oxazolines, Oxazinones | Core structures in natural products and pharmaceuticals. |

| Lactams | Spiro-oxazolidinones | Complex scaffolds for drug discovery. |

| Amines, Thiols, Alcohols | Functionalized propanamides | Building blocks for further synthetic transformations. |

Utility as a Scaffold in Medicinal Chemistry Research

The N-aryl propanamide motif, of which this compound is a prime example, is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of a diverse range of therapeutic agents.

Research into N-aryl amides and related structures has revealed a broad spectrum of biological activities, including anticancer and kinase inhibitory effects. For example, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which are structurally very similar to derivatives of the title compound, demonstrated significant antibacterial activity against extensively drug-resistant Salmonella Typhi. This highlights the potential of the bromo-methylphenyl amide core in the design of new antimicrobial agents.

Furthermore, the broader class of N-(p-tolyl)amides has been investigated for various therapeutic applications. Structure-activity relationship (SAR) studies on derivatives of this scaffold have been conducted to optimize their potency and selectivity as kinase inhibitors and anticancer agents. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to systematically modify the this compound scaffold, for instance by replacing the bromine with different functional groups, allows medicinal chemists to explore the chemical space around this core structure to identify compounds with improved therapeutic properties.

The development of potent pan-PIM kinase inhibitors from a pyridyl carboxamide scaffold underscores the utility of amide-containing structures in targeting specific protein families. The N-(4-methylphenyl) group can engage in crucial interactions with the target protein, while the propanamide backbone provides a rigid and predictable geometry for the attachment of other pharmacophoric features.

Table 2: Therapeutic Areas Investigating N-Aryl Propanamide Scaffolds

| Therapeutic Area | Target Class | Rationale |

| Oncology | Kinases, Other enzymes | Modulation of cell signaling pathways, induction of apoptosis. |

| Infectious Diseases | Bacterial enzymes | Inhibition of essential metabolic pathways in pathogens. |

| Inflammatory Diseases | Inflammatory mediators | Regulation of the inflammatory response. |

Applications in Crystallization Process Development and Engineering

The study of the solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development. Crystallization processes are engineered to control crystal form (polymorphism), size, and morphology, which in turn influence key properties such as solubility, stability, and bioavailability. This compound and its analogs serve as model compounds for understanding the crystallization behavior of N-aryl amides.

The crystal structure of a very close analog, 2-bromo-2-methyl-N-p-tolylpropanamide, has been elucidated. acs.org In this structure, there is a significant twist between the mean plane of the amide group and the benzene (B151609) ring. acs.org The crystal packing is stabilized by intermolecular N—H⋯O and weak C—H⋯O hydrogen bonds, which link the molecules into one-dimensional chains. acs.org This detailed structural information provides valuable insights into the intermolecular interactions that govern the self-assembly of these molecules in the solid state.

Understanding the interplay of these non-covalent interactions is fundamental to crystal engineering, the rational design of crystalline materials with desired properties. By studying compounds like this compound, researchers can develop strategies to control crystallization outcomes and ensure the consistent production of the desired solid form of a drug substance.

Table 3: Key Crystallographic Features of a Related N-(p-tolyl)propanamide

| Feature | Observation | Implication for Crystallization |

| Molecular Conformation | Twist between amide plane and aryl ring | Influences molecular packing and potential for polymorphism. |

| Hydrogen Bonding | N—H⋯O and C—H⋯O interactions form chains | Primary driving force for crystal assembly. |

| Other Interactions | Halogen bonding, C—H⋯π interactions | Contribute to the stability and specific arrangement of molecules in the crystal lattice. |

| Polymorphism | Observed in related N-aryl amides | Highlights the need for careful control of crystallization conditions. |

Future Perspectives and Unaddressed Research Questions

Emerging Synthetic Strategies

The traditional synthesis of amides, while robust, often relies on batch processing which can have limitations in terms of safety, scalability, and efficiency. The future synthesis of 2-bromo-N-(4-methylphenyl)propanamide is poised to benefit from emerging technologies that offer greater control and automation.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of this compound. nih.govnih.gov This approach, where reagents are pumped through a network of tubes and reactors, offers superior heat and mass transfer, enabling safer handling of exothermic reactions and potentially hazardous reagents. nih.gov The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields, improved purity, and better reproducibility compared to conventional batch methods. nih.govyoutube.com The on-demand generation of reactive intermediates, a key advantage of flow chemistry, could be particularly beneficial for reactions involving brominating agents. youtube.com

Automated Synthesis Platforms: The integration of robotics and software has led to the development of automated synthesis platforms that can perform numerous reactions in parallel with minimal human intervention. researchgate.netamidetech.com These systems can be employed for the high-throughput synthesis of analogues of this compound, facilitating rapid exploration of structure-activity relationships. researchgate.net Automated platforms can systematically vary starting materials and reaction conditions, accelerating the discovery of optimized synthetic protocols. nih.govacs.org

| Strategy | Traditional Batch Synthesis | Future Synthetic Approaches |

| Methodology | Reagents are mixed in a single vessel. | Reagents are continuously pumped through a reactor. nih.gov |

| Scalability | Can be challenging and may require re-optimization. | More straightforward and predictable scaling. nih.gov |

| Safety | Potential for thermal runaways with exothermic reactions. | Enhanced temperature control reduces risks. tcichemicals.com |

| Efficiency | May involve multiple manual transfers and purifications. | Potential for telescoped reactions, reducing steps and waste. nih.gov |

Novel Spectroscopic and Structural Characterization Techniques

A deeper understanding of the formation and properties of this compound can be achieved through the application of advanced spectroscopic and characterization techniques.

In-Situ Reaction Monitoring: Techniques such as operando spectroscopy allow for the real-time analysis of a chemical reaction as it occurs. wikipedia.org By integrating spectroscopic probes (e.g., FT-IR, Raman, NMR) directly into the reaction vessel, it is possible to monitor the concentration of reactants, intermediates, and products over time. wikipedia.orgspectroscopyonline.com This provides invaluable kinetic and mechanistic data for the synthesis of this compound. acs.org For instance, in-situ NMR spectroscopy can track the progress of the amidation reaction, identifying potential side products and helping to optimize reaction conditions for maximum yield and purity.

Advanced solid-state characterization techniques could also provide deeper insights into the crystalline structure and polymorphism of this compound, which can influence its physical properties and bioavailability in potential future applications.

Advanced Computational Modeling and Machine Learning Applications

The synergy between computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. These tools offer the potential to predict properties and optimize processes for molecules like this compound before significant experimental resources are committed.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular properties, including spectroscopic data (NMR, IR spectra), geometric parameters, and electronic structure. These calculations can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity and potential interaction with biological targets.

Machine Learning for Reaction Optimization: Machine learning (ML) algorithms can be trained on existing reaction data to predict the outcomes of new chemical transformations. pku.edu.cnbeilstein-journals.org For the synthesis of this compound, an ML model could be developed to predict the optimal coupling reagent, solvent, temperature, and reaction time to maximize the yield. pku.edu.cnnih.gov Reinforcement learning models are also being developed to efficiently identify generally applicable reaction conditions for a wide range of substrates. chemrxiv.orggwern.net This data-driven approach can significantly reduce the number of experiments required to optimize a synthetic route. beilstein-journals.org

Exploration of New Biological Activities and Target Mechanisms

While the biological profile of this compound is largely uncharacterized, its structure, containing an N-aryl amide and a bromine atom, suggests potential for various biological activities based on related compounds. Future research will likely focus on a systematic exploration of these possibilities.

Virtual Screening and QSAR: Computational methods such as virtual screening can be used to dock the structure of this compound against libraries of known biological targets to predict potential interactions. irphouse.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on a series of related bromo-N-aryl amide analogues could be performed. researchgate.netnih.govmedcraveonline.com By correlating structural features with biological activity, QSAR models can guide the design of new derivatives with enhanced potency and selectivity. nih.govmdpi.com

Potential Biological Targets: Based on the activities of structurally similar compounds, several areas of biological investigation are worth pursuing:

Antimicrobial Activity: Many N-aryl amides and brominated organic compounds exhibit antimicrobial properties. nih.govnanobioletters.comresearchgate.netresearchgate.net Future studies could involve screening this compound and its derivatives against a panel of pathogenic bacteria and fungi. nih.gov

Ion Channel Modulation: The interaction of small molecules with ion channels is a key mechanism for many therapeutic agents. nih.gov The potential for this compound to modulate the activity of ion channels, such as sodium or calcium channels, remains an open and intriguing question. nih.gov

| Potential Area of Investigation | Rationale based on Structural Features | Proposed Research Approach |

| Antimicrobial Activity | Presence of N-aryl amide and halogen, common in antimicrobials. nanobioletters.comresearchgate.net | In vitro screening against Gram-positive and Gram-negative bacteria. nih.gov |

| Anticancer Activity | Some N-aryl amides show cytotoxic effects against cancer cell lines. researchgate.net | Cell-based assays to evaluate effects on cancer cell proliferation. |

| Ion Channel Modulation | Halogenated phenylamides can interact with ion channel proteins. nih.gov | Electrophysiological studies on various ion channels. |

Development of Advanced Analogues for Specific Research Probes

Should this compound or its derivatives demonstrate significant biological activity, the core structure could be further modified to create sophisticated research probes for target identification and mechanistic studies.

Photoaffinity Labeling Probes: Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a biologically active small molecule. enamine.netmdpi.com An analogue of this compound could be synthesized with a photoreactive group, such as a diazirine or benzophenone, and a reporter tag like biotin or an alkyne. nih.govnih.gov Upon UV irradiation, this probe would covalently bind to its target protein, allowing for subsequent isolation and identification by mass spectrometry. enamine.net

Radiolabeled Analogues: The synthesis of a radiolabeled version of this compound, for example by incorporating tritium (³H) or carbon-14 (¹⁴C), would enable quantitative binding assays and autoradiography studies to determine the distribution of the compound in tissues and cells. For in vivo imaging applications like Positron Emission Tomography (PET), a positron-emitting isotope such as fluorine-18 (¹⁸F) could be incorporated into an analogue. nih.gov

These advanced research tools would be invaluable for elucidating the mechanism of action and validating the molecular targets of this class of compounds, paving the way for potential therapeutic development.

Q & A

Q. What are the common synthetic routes for 2-bromo-N-(4-methylphenyl)propanamide?

The compound is typically synthesized via bromination of the parent amide. A standard method involves reacting N-(4-methylphenyl)propanamide with bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to ensure regioselectivity. Yields range from 75% to 84% depending on reaction optimization . For example, in-line IR monitoring confirms the absence of byproducts like ketenes, ensuring reaction fidelity .

Q. Which spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns and bromine integration .

- FT-IR : Identification of amide C=O (~1650 cm⁻¹) and C-Br (~560 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight validation (theoretical: 272.138 g/mol) .

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and crystallographic packing .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact (P210, P280 codes) .

- Ventilation : Use fume hoods due to potential respiratory hazards (P261 code) .

- Storage : Dry, airtight containers away from heat (P403 code) .

- Disposal : Follow local regulations for halogenated waste (P501 code) .

Advanced Research Questions

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is performed using a diffractometer (e.g., Oxford Xcalibur E) with MoKα radiation (λ = 0.71073 Å). Data refinement uses SHELXL for least-squares optimization and ORTEP-3 for visualization. Key parameters (e.g., monoclinic C2/c space group, β = 91.8°, Z = 8) are derived from intensity data . Hydrogen bonding (N–H⋯O) and C–H⋯π interactions stabilize the lattice, forming R₂²(12) motifs .

Q. How can reaction mechanisms involving this compound be studied computationally?

Density Functional Theory (DFT) simulations model bromination pathways, comparing activation energies for competing reaction channels (e.g., radical vs. ionic mechanisms). Software like Gaussian or ORCA calculates transition states and intermediates. Experimental validation involves kinetic studies (e.g., monitoring Br₂ consumption via UV-Vis) .

Q. How to resolve contradictions in reported melting points or spectral data?

Discrepancies may arise from polymorphic forms or solvent residues. Mitigation strategies include:

- DSC/TGA : Verify thermal stability and polymorph transitions.

- Recrystallization : Use solvents like ethyl acetate/petroleum ether to isolate pure phases .

- Cross-validation : Compare NMR/X-ray data with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)propanamide) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.